3,6-dimethyl-1H-quinolin-4-one
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Overview
Description
3,6-Dimethyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with methyl groups at the 3rd and 6th positions and a keto group at the 4th position.
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the quinoline derivative.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms . These can include direct binding to the active site, allosteric modulation, or even covalent modification of the target. The exact mode of action would depend on the specific target and the chemical structure of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives have been reported to affect a wide range of biochemical pathways . These can include pathways involved in cell signaling, metabolism, gene expression, and more. The specific pathways affected would depend on the exact targets of the quinoline derivative.
Pharmacokinetics
Quinoline derivatives, in general, are known to have diverse pharmacokinetic properties . These can include good oral bioavailability, wide distribution in the body, metabolism by various enzymes, and excretion through the kidneys or liver. The exact ADME properties would depend on the specific chemical structure of the quinoline derivative.
Result of Action
Quinoline derivatives have been reported to have a wide range of biological activities . These can include antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities . The specific effects would depend on the exact targets and mode of action of the quinoline derivative.
Action Environment
Factors such as ph, temperature, presence of other molecules, and cellular environment can potentially influence the action of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-1H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-3,6-dimethylbenzophenone with acetic anhydride under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3,6-dimethyl-1H-quinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3,6-Dimethyl-1H-quinolin-4-ol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3,6-Dimethyl-1H-quinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, including malaria and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound of 3,6-dimethyl-1H-quinolin-4-one, known for its antimalarial properties.
2-Methylquinoline: A derivative with a methyl group at the 2nd position, used in the synthesis of various pharmaceuticals.
4-Hydroxyquinoline: A compound with a hydroxyl group at the 4th position, known for its antimicrobial activity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
3,6-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSSYGQTMPLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855871-05-5 |
Source
|
Record name | 3,6-dimethylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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